molecular formula C7H5BrN2O2 B1285436 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1245708-13-7

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B1285436
CAS RN: 1245708-13-7
M. Wt: 229.03 g/mol
InChI Key: SFSUNEUWRUJCDV-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a compound that is part of a broader class of heterocyclic compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthesis methods that could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, involves [3+2] cycloaddition reactions with alkenes, leading to a variety of products including 3-vinyloxazolines and isoxazoline N-oxides . Another approach reported is the synthesis of a substituted 6H-pyrido[2,3:5,6][1,3]oxazino[3,4-a]indole ring system, which is achieved through cyclization from an indoline precursor with aldehydes or ketones followed by oxidative re-aromatization . These methods could potentially be adapted for the synthesis of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using crystallographic techniques . The crystal structure determination provides insights into the molecular geometry and conformation of the bicyclic ring system, which is crucial for understanding the reactivity and interaction of these molecules. This information can be valuable when considering the molecular structure of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

Chemical Reactions Analysis

Although the specific chemical reactions of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one are not detailed in the provided papers, the general reactivity of brominated heterocycles and oxazine derivatives can be inferred. Brominated compounds are often used in further substitution reactions due to the relative ease with which the bromine atom can be displaced by nucleophiles . Oxazine rings, being heterocyclic structures containing nitrogen and oxygen, can participate in a variety of chemical transformations, including ring-opening reactions and electrophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be speculated based on the properties of structurally similar compounds. For instance, the crystal structure analysis of a related oxazine provides data on the unit cell dimensions and molecular geometry, which can influence the compound's solubility, melting point, and stability . The presence of a bromine atom in the molecule suggests that it would have a relatively high molecular weight and could be reactive towards nucleophilic substitution reactions .

properties

IUPAC Name

6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUNEUWRUJCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579706
Record name 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

1245708-13-7
Record name 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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